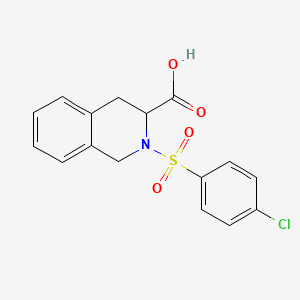

2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid

Übersicht

Beschreibung

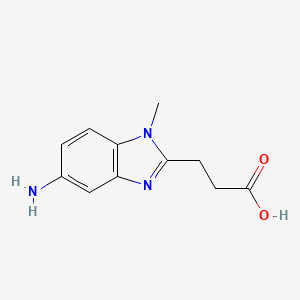

The compound 2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is a heterocyclic derivative that features a sulfonyl group attached to an isoquinoline scaffold. This structure is of interest due to its potential for forming a variety of weak interactions, which can be crucial for its supramolecular features and biological activity.

Synthesis Analysis

The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, has been achieved through a visible-light-promoted reaction involving N-alkyl-N-methacryloyl benzamides and sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature . This method could potentially be adapted for the synthesis of 2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones, has been determined using single crystal XRD. These compounds exhibit a range of halogen-mediated weak interactions within their crystal structures, which are stabilized by strong N-H...O hydrogen bonds and various weak, non-classical hydrogen bonds . Similar structural analyses could be applied to 2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid to understand its supramolecular organization.

Chemical Reactions Analysis

The reactivity of chlorophenyl groups in sulfonation reactions has been studied, showing that the distribution of sulfonic acid isomers is influenced by the directing effects of substituents . This information is relevant for understanding the chemical behavior of the chlorophenyl group in the target compound during reactions such as sulfonation.

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of 2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is not provided, the properties of similar compounds can offer insights. For instance, the solubility, melting point, and stability of the compound could be influenced by the presence of the sulfonyl and chlorophenyl groups, as well as the overall molecular geometry. The weak interactions, such as hydrogen bonding and halogen bonding, could also affect the compound's crystalline properties and its behavior in different solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Novel Amino Acid Derivatives : A study describes the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives, showcasing a method to create doubly constrained nonproteinogenic amino acid derivatives (Czombos et al., 2000).

Development of Antiobesity Compounds : Research focusing on diaryl dihydropyrazole-3-carboxamides, related structurally to 2-(4-chlorophenyl)sulfonyl derivatives, demonstrates their potential in appetite suppression and body weight reduction in animal models, indicating their application in obesity treatment (Srivastava et al., 2007).

Chemical Structure Analysis : Studies provide insights into the molecular structure of derivatives, emphasizing the importance of steric effects and intramolecular interactions, which are crucial for understanding chemical reactivity and designing new compounds (Ohba et al., 2012).

Microwave-Accelerated Amination : A method for the microwave-accelerated amination of 1-chloroisoquinolines, demonstrating an efficient way to synthesize new isoquinoline derivatives, signifies advancements in synthetic chemistry (Prabakaran et al., 2010).

Biological Activities and Applications

Antiviral Activity : Some derivatives of 2-(4-chlorophenyl)sulfonyl compounds have been shown to possess antiviral activities. This suggests potential applications in developing new treatments for viral infections (Chen et al., 2010).

Free-Radical Scavenging : Certain derivatives exhibit significant free-radical scavenging activity. This property is valuable in the development of therapeutics for diseases related to oxidative stress (Solecka et al., 2014).

Wirkmechanismus

Target of Action

It is classified as an isoquinoline , a class of compounds known to interact with various biological targets.

Mode of Action

Isoquinolines, in general, are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or intermolecular interactions .

Biochemical Pathways

Isoquinolines are known to be involved in a wide range of biological processes, suggesting that this compound may also interact with multiple biochemical pathways .

Result of Action

Isoquinolines are known to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4S/c17-13-5-7-14(8-6-13)23(21,22)18-10-12-4-2-1-3-11(12)9-15(18)16(19)20/h1-8,15H,9-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFNHAUXOMDUFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B3012686.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethylbenzamide](/img/structure/B3012690.png)

![(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3012691.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3012694.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3012695.png)